molecular formula C30H44N2O10 B586923 Hexobendine-d18 Dihydrochloride CAS No. 1793997-71-3

Hexobendine-d18 Dihydrochloride

Cat. No.: B586923
CAS No.: 1793997-71-3
M. Wt: 610.796
InChI Key: KRQAMFQCSAJCRH-KJWDNGDUSA-N
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Description

Hexobendine-d18 Dihydrochloride (CAS: 1793997-71-3) is a deuterated derivative of Hexobendine, a coronary vasodilator. Its molecular formula is C30H28D18Cl2N2O10, with a molecular weight of 683.71 g/mol . The deuterium substitution at 18 positions likely enhances metabolic stability, a common strategy to prolong drug half-life. While its primary application is in cardiovascular research, detailed solubility data and pharmacokinetic profiles remain unreported in available literature .

Properties

CAS No.

1793997-71-3

Molecular Formula

C30H44N2O10

Molecular Weight

610.796

IUPAC Name

3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3

InChI Key

KRQAMFQCSAJCRH-KJWDNGDUSA-N

SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Synonyms

3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride;  3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride;  Andiamine;  Hexobendin Hydrochloride;  Reoxyl; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects as a vasodilator.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Dihydrochloride Compounds

Hexobendine-d18 Dihydrochloride
  • Primary Use : Coronary vasodilation, improving blood flow in cardiac tissues .
  • Mechanism : Likely involves modulation of vascular smooth muscle, though exact molecular targets are unspecified.
Vanoxerine Dihydrochloride
  • Primary Use : Investigational CDK2/4/6 inhibitor for cancer therapy.
  • Mechanism: Inhibits cell cycle progression (IC50: 3.79–4.04 µM in hepatocellular carcinoma models) and reduces tumor growth in preclinical studies .
  • Key Difference: Unlike Hexobendine-d18, vanoxerine targets kinase pathways, showcasing broader anticancer activity compared to single-target CDK inhibitors like Adapalene (IC50: 4.43–7.14 µM) or Rafoxanide (IC50: 1.09–1.31 µM) .
Trientine Dihydrochloride
  • Primary Use : Copper chelation in Wilson’s disease.
Diphenhydramine Hydrochloride
  • Primary Use : Antihistamine for allergic reactions.
  • Safety Profile : Moderate health hazard (OSHA Health Index = 2), contrasting with Hexobendine-d18’s uncharacterized safety data .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Data Key Structural Features
This compound C30H28D18Cl2N2O10 683.71 Not reported Deuterated aromatic core, dihydrochloride salt
Vanoxerine Dihydrochloride C23H28Cl2N2O2 447.39 Water-soluble (inferred) Piperazine ring, halogenated aryl groups
Trientine Dihydrochloride C6H18N4·2HCl 219.16 High water solubility Linear tetraamine backbone
Putrescine Dihydrochloride C4H12N2·2HCl 161.07 1000 mg/L in water Aliphatic diamine, short carbon chain

Deuterium Effects: Hexobendine-d18’s deuteration may reduce metabolic clearance compared to non-deuterated analogs, a feature absent in other dihydrochlorides listed .

Research and Industrial Relevance

  • Analytical Standards : Compounds like Putrescine and Cadaverine dihydrochlorides serve as biogenic amine standards in food safety testing, unlike Hexobendine-d18’s therapeutic focus .
  • Polymer Chemistry : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) act as water-soluble initiators, diverging entirely from Hexobendine-d18’s biological applications .

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